molecular formula C16H11NO4 B1217713 2-Oxo-3-(pyridin-3-yl)-2H-chromen-7-yl acetate CAS No. 52924-34-2

2-Oxo-3-(pyridin-3-yl)-2H-chromen-7-yl acetate

Cat. No.: B1217713
CAS No.: 52924-34-2
M. Wt: 281.26 g/mol
InChI Key: XUCYZNVGWPYGKD-UHFFFAOYSA-N
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Description

2-Oxo-3-(pyridin-3-yl)-2H-chromen-7-yl acetate is a heterocyclic compound that combines a chromenone structure with a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(pyridin-3-yl)-2H-chromen-7-yl acetate typically involves the condensation of 3-acetyl-4-hydroxycoumarin with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(pyridin-3-yl)-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromenone and pyridine derivatives.

Scientific Research Applications

2-Oxo-3-(pyridin-3-yl)-2H-chromen-7-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(pyridin-3-yl)-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its structural features allow it to interact with DNA and proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate
  • 2-Oxo-3-(pyridin-4-yl)-2H-chromen-7-yl acetate
  • 2-Oxo-3-(quinolin-3-yl)-2H-chromen-7-yl acetate

Uniqueness

2-Oxo-3-(pyridin-3-yl)-2H-chromen-7-yl acetate is unique due to the specific positioning of the pyridine ring at the 3-position of the chromenone structure This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds

Properties

CAS No.

52924-34-2

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

(2-oxo-3-pyridin-3-ylchromen-7-yl) acetate

InChI

InChI=1S/C16H11NO4/c1-10(18)20-13-5-4-11-7-14(12-3-2-6-17-9-12)16(19)21-15(11)8-13/h2-9H,1H3

InChI Key

XUCYZNVGWPYGKD-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CN=CC=C3

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CN=CC=C3

Key on ui other cas no.

52924-34-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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